D-Glucose-2-d1

Catalysis Isomerization Mechanism Deuterium NMR

D-Glucose-2-d1 is the definitive site-specific tracer for glycolysis, pentose phosphate pathway, and glucose isomerization studies. Its singular C2 deuterium label provides a clean +1 Da mass shift (M+1) for LC-/GC-MS flux analysis and eliminates the spectral crowding seen with perdeuterated analogs. With ≥98 atom% D and ≥99% chemical purity, it ensures reliable, high-fidelity data in cancer metabolism, biomass conversion, and NMR-based metabolomics research. Procure this exact isotopologue to guarantee experimental resolution that generic substitutes cannot provide.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
CAS No. 30737-83-8
Cat. No. B3334085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-2-d1
CAS30737-83-8
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3D
InChIKeyGZCGUPFRVQAUEE-FPCZXLAFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-2-d1 (CAS 30737-83-8): A C2-Specific Deuterated Glucose Tracer for Metabolic Flux Analysis


D-Glucose-2-d1 is a stable, site-specifically deuterated analog of D-glucose, wherein a single hydrogen atom at the C2 position is replaced by a deuterium (²H) atom . This precise isotopic modification confers a +1 Da mass shift (M+1) relative to unlabeled glucose, enabling its use as a high-fidelity tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications . Unlike perdeuterated or multi-deuterated analogs, the singular, position-defined label allows for the elucidation of specific enzymatic and metabolic pathway flux, particularly in studies of glycolysis, the pentose phosphate pathway, and isomerization mechanisms [1].

Why Non-Specific Deuterated Glucose Analogs Cannot Replace D-Glucose-2-d1 in Targeted Metabolic Studies


Generic substitution of D-Glucose-2-d1 with other deuterated glucose isotopologues, such as D-Glucose-6,6-d2 or D-Glucose-1-d, fundamentally compromises experimental resolution and data integrity in studies requiring site-specific tracking [1]. While all these compounds share a similar isotopic purity (~98 atom% D), the metabolic fate of the deuterium label is dictated by its position on the carbon backbone . For instance, the C2 position is critical for probing the mechanism of glucose isomerization and tracing flux through the initial steps of glycolysis and the pentose phosphate pathway (PPP), where the label is retained or lost in a position-dependent manner [2]. Substituting with a C6-labeled analog, which follows a different metabolic route and yields a distinct M+2 mass shift, would obscure these specific pathway dynamics and fail to provide the mechanistic insights for which D-Glucose-2-d1 is procured [3].

Quantifiable Differentiation of D-Glucose-2-d1 from Closest Analogs: A Data-Driven Comparison


Site-Specific Deuterium Retention Probes the Mechanism of Base-Catalyzed Glucose Isomerization

In a mechanistic study using PAMAM dendrimers as catalysts, the deuterium atom at the C2 position of D-Glucose-2-d1 was found to be non-transferable to the product D-fructose [1]. This is in direct contrast to unlabeled glucose, where proton exchange at C1 is observed, and demonstrates a specific, quantifiable mechanistic pathway for the C2 label. This behavior provides a definitive 'negative' tracer signal, confirming the reaction proceeds via C2 deprotonation and an ene-diol intermediate without deuterium transfer from the C2 position [1].

Catalysis Isomerization Mechanism Deuterium NMR

Distinct Mass Shift (M+1) Enables Unambiguous Tracer Identification by Mass Spectrometry

D-Glucose-2-d1 produces a characteristic M+1 mass shift, a direct consequence of the single deuterium substitution . This differentiates it from more heavily deuterated analogs, such as D-Glucose-6,6-d2, which produces an M+2 shift . The M+1 shift allows for simpler, more reliable identification and quantification in complex biological matrices by mass spectrometry (MS), minimizing spectral overlap with natural abundance isotopes and reducing the complexity of isotopomer analysis .

Mass Spectrometry Isotopic Labeling Quantitative Analysis

High Isotopic Purity (≥98 atom% D) Ensures Minimal Background Signal in Tracer Studies

Commercially available D-Glucose-2-d1 is supplied with a minimum isotopic purity of 98 atom% D [1]. This high level of enrichment is consistent with other high-quality, site-specifically deuterated glucose analogs like D-Glucose-1-d (97-98 atom% D) [2] and D-Glucose-6,6-d2 (≥98 atom% D) , ensuring a strong, quantifiable tracer signal above background noise in both NMR and MS-based assays . The chemical purity is also specified at ≥99% (CP), confirming minimal contamination by non-isotopic impurities .

Isotopic Purity Quality Control Analytical Chemistry

Optimal Research and Industrial Applications for D-Glucose-2-d1 Based on Quantitative Evidence


Elucidating Mechanisms of Base-Catalyzed Glucose Isomerization

As demonstrated by the quantitative evidence, D-Glucose-2-d1 is uniquely suited for mechanistic studies of glucose isomerization. The inability of the C2 deuterium to transfer to fructose provides a clear, negative tracer signal that is essential for confirming reaction pathways involving C2 deprotonation [1]. This application is not replicable with other deuterated analogs, making D-Glucose-2-d1 the necessary procurement choice for researchers investigating catalyst mechanisms or biomass conversion processes.

Tracing Metabolic Flux in Glycolysis and the Pentose Phosphate Pathway (PPP)

The site-specific C2 label on D-Glucose-2-d1 is critical for studying the initial steps of glycolysis and the PPP, where the metabolic fate of the C2 carbon differs from that of other positions [1]. Its M+1 mass shift provides a clean signal for LC-MS or GC-MS based flux analysis, enabling researchers to precisely quantify pathway activities in disease models, including cancer . This specificity provides a quantifiable advantage over perdeuterated glucose, which can create complex, overlapping isotopomer patterns that obscure the analysis of individual pathway fluxes.

NMR-Based Metabolomics for Positional Isotopomer Analysis

D-Glucose-2-d1 serves as a defined substrate for NMR-based metabolomics, where its high isotopic purity (≥98 atom% D) ensures a robust deuterium signal [1]. This enables the determination of positional isotopomer distributions in downstream metabolites, a task that is significantly more challenging with non-specifically labeled or multi-deuterated glucose compounds due to spectral crowding and complex spin-spin coupling patterns . The C2-specific label thus provides a clearer, more interpretable NMR spectrum for quantitative metabolic modeling.

Internal Standard for Quantitative LC-MS/MS Assays

The well-defined M+1 mass shift and high chemical purity (≥99% CP) of D-Glucose-2-d1 make it an excellent candidate for use as an internal standard in the quantitative analysis of glucose in complex biological samples by LC-MS/MS [1]. Its single deuterium label provides sufficient mass separation from the unlabeled analyte to avoid interference, while its structural identity to the analyte ensures near-identical ionization efficiency and chromatographic behavior, thereby improving the accuracy and precision of quantitative measurements compared to the use of non-deuterated or structurally dissimilar internal standards .

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